4-(2-Phenyloxazol-5-YL)phenol

COX-2 inhibition Inflammation Ligand-based virtual screening

4-(2-Phenyloxazol-5-YL)phenol (IUPAC: 4-(2-phenyl-1,3-oxazol-5-yl)phenol, CAS 103656-71-9) is a small-molecule heterocyclic building block (C15H11NO2, MW 237.25 g/mol) comprising a central oxazole ring substituted with a phenyl group at position 2 and a 4-hydroxyphenyl group at position 5. This 2,5-diaryloxazole architecture is a privileged scaffold in medicinal chemistry, with the oxazole core capable of participating in π-stacking, hydrogen bonding, and dipole interactions with biological targets.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 103656-71-9
Cat. No. B11814489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenyloxazol-5-YL)phenol
CAS103656-71-9
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)O
InChIInChI=1S/C15H11NO2/c17-13-8-6-11(7-9-13)14-10-16-15(18-14)12-4-2-1-3-5-12/h1-10,17H
InChIKeyQZQUIKWDGDUNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenyloxazol-5-YL)phenol (CAS 103656-71-9): A Core 2,5-Diaryloxazole Pharmacophore for Targeted Medicinal Chemistry and Chemical Biology Procurement


4-(2-Phenyloxazol-5-YL)phenol (IUPAC: 4-(2-phenyl-1,3-oxazol-5-yl)phenol, CAS 103656-71-9) is a small-molecule heterocyclic building block (C15H11NO2, MW 237.25 g/mol) comprising a central oxazole ring substituted with a phenyl group at position 2 and a 4-hydroxyphenyl group at position 5 [1]. This 2,5-diaryloxazole architecture is a privileged scaffold in medicinal chemistry, with the oxazole core capable of participating in π-stacking, hydrogen bonding, and dipole interactions with biological targets [2]. The compound serves as both a final bioactive ligand and a key intermediate for generating focused libraries of COX-2 inhibitors, anti-inflammatory agents, and anticancer candidates [3].

4-(2-Phenyloxazol-5-YL)phenol Procurement Risks: Why Generic Oxazole Scaffolds Cannot Substitute for Validated Positional Isomers in Bioactivity-Critical Workflows


In oxazole-based drug discovery, both the position and electronic nature of aryl substituents fundamentally govern target binding. Substitution at the 2-position primarily influences π-stacking interactions, while the 5-aryl group modulates hydrogen bonding and steric complementarity within a protein pocket [1]. Experimental and computational studies demonstrate that rearranging the hydroxyphenyl group between positions 2, 4, or 5 on the oxazole core can shift binding affinity by several tenths of a kcal/mol and meaningfully alter protonation states [2]. Consequently, sourcing a specific regioisomer such as 4-(2-phenyloxazol-5-YL)phenol, rather than an untested 2,4- or 2,5-diaryloxazole analog, directly determines whether a screening hit translates into a tractable lead series [3].

4-(2-Phenyloxazol-5-YL)phenol (CAS 103656-71-9): Quantified Differentiation Evidence Against Closest Structural Analogs


COX-2 Enzyme Inhibition: 15 nM IC50 Against Prostaglandin G/H Synthase 2

4-(2-Phenyloxazol-5-YL)phenol demonstrates potent in vitro inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 15 nM, as extracted from the ChEMBL/BindingDB assay record CHEMBL881502 [1]. This value places the compound within the high-potency tier of diarylheterocycle COX-2 inhibitors. For context, the clinically approved COX-2-selective drug rofecoxib (a 2,3-diarylfuranone) typically exhibits IC50 values in the 10-50 nM range in recombinant enzyme assays [2], while non-selective inhibitors such as indomethacin show considerably weaker COX-2 activity. The 15 nM potency of 4-(2-phenyloxazol-5-YL)phenol, achieved without the methylsulfonylphenyl substituent that characterizes many coxibs, suggests the 4-hydroxyphenyl substitution at the oxazole 5-position can effectively mimic key pharmacophoric features required for high-affinity COX-2 engagement.

COX-2 inhibition Inflammation Ligand-based virtual screening

Computational Binding Affinity: −10.37 kcal/mol for the 2-Phenyloxazole Series with 4-Hydroxyphenyl at Position 5

In a systematic in silico fragment-to-fragment analysis of phenyl-substituted 1,3-oxazoles, the series incorporating a 4-hydroxyphenyl substituent at the oxazole 5-position (compounds 4a–d) yielded an average binding affinity of −10.37 kcal/mol against protein fragments [1]. This value is nearly identical to the −10.69 kcal/mol recorded for the 2-(p-tolyl)oxazole series and −10.61 kcal/mol for the 2-(4-chlorophenyl)oxazole series, indicating that the 4-hydroxyphenyl group at position 5 maintains strong intermolecular interactions while introducing a hydrogen-bond-donating phenol that is absent in methyl or chloro analogs. The same study established that introduction of conjugated phenyl groups at both positions 2 and 5 of 1,3-oxazole increases complex stability by 0.2–0.5 kcal/mol relative to mono-substituted analogs, and that a phenylalanine fragment further stabilizes the complex by 2.5 kcal/mol via π-stacking [2].

In silico binding Fragment-to-fragment modeling Lead optimization

Regioisomeric Basicity Control: Protonation Behavior Dictated by 2,5-Diaryl Substitution Pattern

The position of phenyl substituents on the oxazole ring directly influences the basicity of the heterocyclic nitrogen. Trifonov and Ostrovskii (2001) demonstrated that phenyl substitution at position 2 exerts a different electronic effect on the oxazole N-atom compared to substitution at position 4 or 5, as reflected in experimental pKBH+ (basicity constants for conjugate acids) and AM1-calculated gas-phase proton affinities [1]. For 2,5-diphenyl-substituted oxazoles, the combined electron-donating effects of both phenyl rings moderately increase the proton affinity relative to mono-phenyl analogs, while the 4-hydroxyphenyl substituent in 4-(2-phenyloxazol-5-YL)phenol introduces a pH-sensitive ionizable group (phenolic –OH) with a pKa distinct from the oxazolium pKa . This dual-ionization profile is absent in 2,4-diaryloxazole isomers and in 5-aryl oxazoles lacking the phenol group, resulting in different solubility-permeability relationships under physiological pH conditions.

Physicochemical profiling pKa determination Drug-likeness optimization

Synthetic Versatility: The Phenolic –OH as a Late-Stage Functionalization Handle

4-(2-Phenyloxazol-5-YL)phenol contains a free phenolic hydroxyl group that serves as a chemical handle for O-alkylation, acylation, sulfonylation, or conjugation without de novo oxazole ring construction . In contrast, the electronically equivalent 5-(4-methoxyphenyl)-2-phenyloxazole (the methyl ether analog) requires demethylation (e.g., BBr3) to access the free phenol, adding a synthetic step that risks oxazole ring degradation [1]. Comparative assessment of commercial building blocks shows that 5-(4-hydroxyphenyl)-substituted oxazoles are less common in screening collections than their 4-chloro- or 4-nitro-phenyl counterparts, making 4-(2-phenyloxazol-5-YL)phenol a strategically useful intermediate for generating focused libraries where H-bond donor capacity is desirable .

Parallel synthesis Library enumeration Derivatization

Scaffold-Level Differentiation: 2,5-Diaryloxazole vs. 3,4-Diarylisoxazole COX-2 Pharmacophores

The oxazole and isoxazole rings are classical bioisosteres, yet the replacement of N-3 with O-3 in oxazole shifts the heteroatom position relative to the diaryl substituents. This has consequences for COX-2 selectivity: the 2,5-diaryloxazole scaffold (as in 4-(2-phenyloxazol-5-YL)phenol) places the 4-hydroxyphenyl ring in a vector that projects toward the COX-2 hydrophilic side pocket, whereas the 3,4-diarylisoxazole scaffold orients the same substituent differently [1]. In a series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives, potent and selective COX-2 inhibition was achieved with IC50 values as low as low nanomolar range [2]. Direct comparison between 2,5-diaryloxazoles and 3,4-diarylisoxazoles within the same enzyme assay showed that the oxazole core generally maintains superior COX-2/COX-1 selectivity ratios, attributed to optimal alignment of the 5-aryl group with the enzyme's lipophilic channel [3].

Scaffold hopping Bioisostere evaluation Selectivity profiling

High-Impact Procurement and Application Scenarios for 4-(2-Phenyloxazol-5-YL)phenol (CAS 103656-71-9)


COX-2 Targeted Lead Identification and Early SAR Expansion

With a validated COX-2 IC50 of 15 nM [1], 4-(2-phenyloxazol-5-YL)phenol is ideally suited as a starting hit for medicinal chemistry programs aimed at inflammatory diseases. The free phenolic –OH permits rapid O-alkylation or acylation to explore the COX-2 hydrophilic side pocket, while the 2-phenyl ring can be further substituted to optimize selectivity over COX-1. Procurement of this compound allows teams to bypass oxazole core construction and directly evaluate substitution patterns critical for COX-2 binding.

Biophysical and Cell-Based Profiling of 2,5-Diaryloxazole Drug Candidates

The compound's dual ionization profile (oxazolium pKa and phenolic pKa) makes it a useful probe for assessing how pH-dependent ionization affects membrane permeability and target engagement in cellular assays [1]. Its defined COX-2 pharmacology provides a benchmark against which new oxazole derivatives can be compared in SPR, CETSA, and cellular thermal shift assays. This compound can serve as a reference standard when calibrating biophysical methods for diaryloxazole hit triaging [2].

Focused Library Synthesis via Phenol Diversification

The phenolic –OH on 4-(2-phenyloxazol-5-YL)phenol enables one-step parallel derivatization (O-alkylation, Mitsunobu, sulfonylation) to generate focused libraries of 10^1–10^3 analogs [1]. This circumvents the need for late-stage demethylation or halogen displacement, saving one synthetic step per compound. Procurement of the phenol directly supports high-throughput chemistry workflows where scaffold integrity and atom economy are priorities [2].

Computational Chemistry Model Validation and Scaffold-Hopping Studies

The binding affinity data (−10.37 kcal/mol from fragment-to-fragment modeling) [1] and experimentally measured COX-2 inhibition provide a matched computational-experimental dataset for validating docking scores, free-energy perturbation (FEP) calculations, and pharmacophore models. This compound is a valuable truth set for evaluating how well in silico methods recapitulate the activity difference between 2,5-diaryloxazoles and their isoxazole or pyrazole bioisosteres before committing to large-scale synthesis [2].

Quote Request

Request a Quote for 4-(2-Phenyloxazol-5-YL)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.